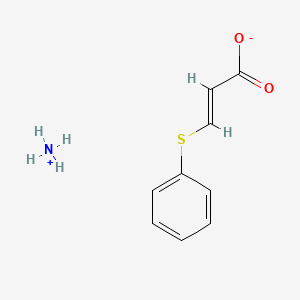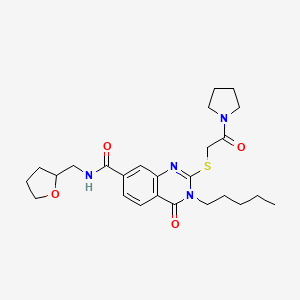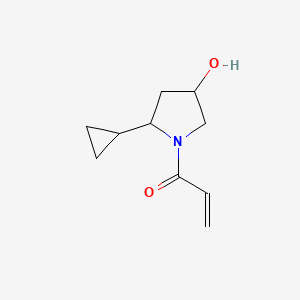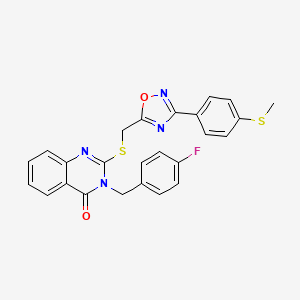
(2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) is a chemical compound that has been studied for its potential scientific research applications. This compound is also known as allyl phenyl sulfide ammonium salt, and it has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of (2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) is not fully understood. However, studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by affecting various signaling pathways.
Biochemical and Physiological Effects:
(2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to cell death. It also affects the expression of various genes involved in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) in lab experiments is its potential anti-cancer activity. This compound can be used to study the mechanisms of cancer cell growth and proliferation, as well as potential anti-cancer drug candidates. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of (2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+). One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential as a drug candidate for the treatment of cancer. Additionally, studies can be conducted to explore its potential as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, (2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) is a chemical compound that has potential scientific research applications, particularly in the field of cancer research. Its anti-cancer activity and potential as a drug candidate make it an interesting compound to study. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
(2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) can be synthesized using different methods, including the reaction of allyl chloride and thiophenol in the presence of a base, such as sodium hydroxide. Another method involves the reaction of allyl bromide and thiophenol in the presence of a catalyst, such as copper(I) bromide. The product is then treated with ammonium hydroxide to form the ammonium salt.
Scientific Research Applications
(2E)-3-(Phenylsulfanyl)prop-2-enoate (NH4+) has been studied for its potential scientific research applications. One of the applications is as a potential drug candidate for the treatment of cancer. Studies have shown that this compound has anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells.
properties
IUPAC Name |
azanium;(E)-3-phenylsulfanylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S.H3N/c10-9(11)6-7-12-8-4-2-1-3-5-8;/h1-7H,(H,10,11);1H3/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODWNOCSJSDPEJ-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC=CC(=O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S/C=C/C(=O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azanium;(E)-3-phenylsulfanylprop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)





![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)
![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)



![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)
